2-(2-Fluorophenyl)ethane-1-sulfonamide

説明

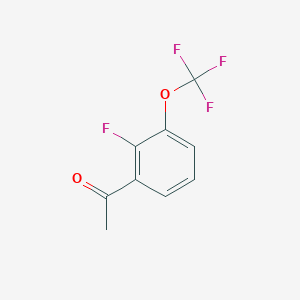

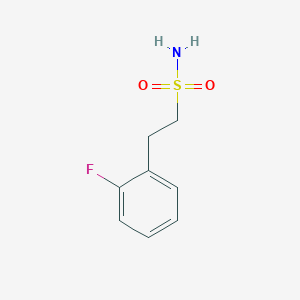

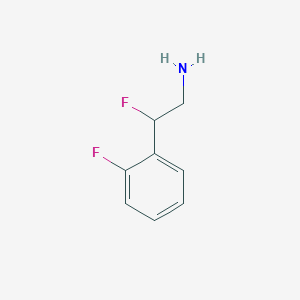

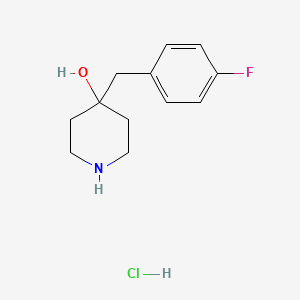

“2-(2-Fluorophenyl)ethane-1-sulfonamide” is a chemical compound with the molecular formula C8H10FNO2S and a molecular weight of 203.24 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for “2-(2-Fluorophenyl)ethane-1-sulfonamide” is 1S/C8H10FNO2S/c1-2-13(11,12)10-8-6-4-3-5-7(8)9/h3-6,10H,2H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis

“2-(2-Fluorophenyl)ethane-1-sulfonamide” is a powder at room temperature . It has a molecular weight of 203.24 .科学的研究の応用

Application in Polymer Science

- Scientific Field : Polymer Science

- Summary of Application : Sulfonamides like “2-(2-Fluorophenyl)ethane-1-sulfonamide” can be used in the synthesis of polymers, specifically aromatic polysulfones . These are a class of condensation heterochain polymers containing sulfonic groups in the main chain .

- Methods of Application : The synthesis of these polymers involves various methods of organic and element-organic chemistry . The specifics of the synthesis process would depend on the type of polysulfone being produced and the desired properties of the final product .

- Results or Outcomes : The resulting aromatic polysulfones have high thermal resistance and strength properties in a wide range of temperatures, making them suitable for use in high-performance applications . They are chemically inert, hydrolytically stable, and resistant to acidic and alkali media .

Enantioselective Modification in Organic Chemistry

- Scientific Field : Organic Chemistry

- Summary of Application : Sulfonamides can be used in enantioselective modification via carbene organic catalysis . This process is used to modify sulfonamide-containing drugs to form the corresponding phthalidyl derivatives as potential prodrugs .

- Methods of Application : The reaction proceeds under mild conditions with broad substrate scope, wide functional group tolerance, and good to excellent yields . When multiple sulfonamides or amines are present in the same molecule, the reaction occurs in a highly chemo-selective manner .

- Results or Outcomes : The application of this method allows for selective modification of sulfonamide-containing drug molecules . Experimental observations and DFT calculations suggest that the reaction proceeds via a stepwise addition pathway, assisted by Li+ ions or protons .

Synthesis of Sulfonyl Fluorides

- Scientific Field : Organic Synthesis

- Summary of Application : Sulfonyl fluorides, which have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science, can be produced from sulfonamides via direct fluorosulfonylation with fluorosulfonyl radicals .

- Methods of Application : The specifics of the synthesis process would depend on the type of sulfonyl fluoride being produced and the desired properties of the final product .

- Results or Outcomes : The resulting sulfonyl fluorides can offer new structures and properties .

Sulfonamide as a Synthetic Tool

- Scientific Field : Organic Synthesis

- Summary of Application : The sulfonamide motif is well known to the medicinal chemist and has found widespread use in the pharmaceutical industry . It has various applications and advantages in organic synthesis, which includes the sulfonamide as an activating group, protecting group, leaving group, and as a molecular scaffold .

- Methods of Application : The specifics of the synthesis process would depend on the type of compound being produced and the desired properties of the final product .

- Results or Outcomes : The properties of the sulfonamide motif, particularly aryl and heteroaryl sulfonamides, of being resistant to hydrolysis while being transition-state mimetics of the peptide bond has endeared them to the medicinal chemist over the years .

Synthesis of Sodium Sulfinates

- Scientific Field : Organic Synthesis

- Summary of Application : Among various sulfinate salts, sodium sulfinates have become most popular and have received significant attention due to their versatile reactivity . Compared to conventional sulfonylating agents, such as sulfonyl chlorides, in general, sulfinate salts are odorless, moisture-insensitive, easy-to-handle, and bench-stable .

- Methods of Application : The specifics of the synthesis process would depend on the type of sulfinate salt being produced and the desired properties of the final product .

- Results or Outcomes : The resulting sodium sulfinates can offer new structures and properties .

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

特性

IUPAC Name |

2-(2-fluorophenyl)ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-4H,5-6H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJUKWMNLOFXMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCS(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00740055 | |

| Record name | 2-(2-Fluorophenyl)ethane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00740055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluorophenyl)ethane-1-sulfonamide | |

CAS RN |

919354-05-5 | |

| Record name | 2-(2-Fluorophenyl)ethane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00740055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-Bromo-2-(trifluoromethoxy)phenyl]acetonitrile](/img/structure/B1445407.png)

![3,8-Dimethyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1445410.png)